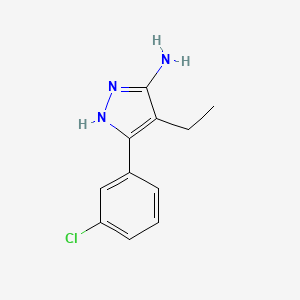

3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine

Beschreibung

3-(3-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3-chlorophenyl substituent at position 3 and an ethyl group at position 4 of the pyrazole ring. Pyrazole amines are widely studied for their diverse pharmacological and agrochemical applications, particularly as intermediates in drug discovery . This compound has been cataloged as a primary amine but is currently discontinued in commercial availability . Its structural uniqueness lies in the combination of a meta-chlorinated phenyl ring and an ethyl group, which may influence its electronic, steric, and solubility properties compared to analogues.

Eigenschaften

Molekularformel |

C11H12ClN3 |

|---|---|

Molekulargewicht |

221.68 g/mol |

IUPAC-Name |

5-(3-chlorophenyl)-4-ethyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H12ClN3/c1-2-9-10(14-15-11(9)13)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |

InChI-Schlüssel |

DPTGRAMKKYRQIN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(NN=C1N)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Pyrazole-5-amine Analogues

Key Observations :

- Chlorophenyl Position : The meta-chlorophenyl group in the target compound (vs. para in ) may alter steric interactions and dipole moments, affecting receptor binding.

- N1 Substituents : Methyl or aryl groups at N1 (e.g., ) influence ring planarity and hydrogen-bonding capacity compared to the unsubstituted N1 in the target compound.

- Electron-Withdrawing Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the ethyl group in the target compound.

Biologische Aktivität

Overview

3-(3-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique chemical structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 269.73 g/mol. The compound features a 3-chlorophenyl group and an ethyl substituent on the pyrazole ring, contributing to its lipophilicity and interaction with biological targets.

Biological Activities

Research indicates that pyrazole derivatives, including 3-(3-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine, exhibit a range of biological activities:

- Antimicrobial Activity : Studies suggest that this compound can inhibit the growth of various bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth, particularly in glioblastoma models. Its mechanism may involve the inhibition of specific kinases associated with oncogenic pathways, such as AKT signaling, which is crucial in glioma malignancy .

The biological activity of 3-(3-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of kinases involved in cancer progression, particularly AKT2/PKBβ. This inhibition leads to reduced cell proliferation and survival in cancerous cells while exhibiting lower toxicity to non-cancerous cells .

- Histamine H3 Receptor Modulation : Similar compounds have shown activity as competitive antagonists at the histamine H3 receptor, influencing neurotransmitter release and potentially affecting sleep-wake cycles.

Research Findings

Recent studies have focused on the synthesis and evaluation of 3-(3-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine's biological properties. Below is a summary of notable findings:

Case Studies

- Glioblastoma Treatment : In vitro studies involving primary patient-derived glioblastoma cells revealed that 3-(3-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine inhibited neurosphere formation, indicating its potential as a therapeutic agent against aggressive brain tumors .

- Antimicrobial Resistance : A study evaluating the compound's efficacy against resistant strains of bacteria demonstrated significant inhibition zones, suggesting its potential as an alternative treatment option in antimicrobial therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.